molecular formula C17H16ClNO B5754181 3-[(4-chlorophenyl)amino]-1-(4-methylphenyl)-2-buten-1-one

3-[(4-chlorophenyl)amino]-1-(4-methylphenyl)-2-buten-1-one

Cat. No. B5754181
M. Wt: 285.8 g/mol
InChI Key: MXUHYGTWPGPYMB-ACCUITESSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(4-chlorophenyl)amino]-1-(4-methylphenyl)-2-buten-1-one, commonly known as Clomiphene, is a non-steroidal fertility drug that is used to treat infertility in women. It is also used in men to treat low testosterone levels. Clomiphene is a selective estrogen receptor modulator (SERM) that works by blocking the effects of estrogen in the body.

Mechanism of Action

Clomiphene is a 3-[(4-chlorophenyl)amino]-1-(4-methylphenyl)-2-buten-1-one that works by blocking the effects of estrogen in the body. Estrogen is a hormone that is produced in the ovaries and plays a key role in the menstrual cycle. Clomiphene works by binding to estrogen receptors in the hypothalamus, which in turn stimulates the release of FSH and LH from the pituitary gland. FSH and LH then stimulate the ovaries to produce and release an egg.
In men, Clomiphene works by blocking the effects of estrogen in the body, which in turn stimulates the production of testosterone. Testosterone is a hormone that is produced in the testes and plays a key role in male sexual development and function.
Biochemical and Physiological Effects:
Clomiphene has been shown to have a number of biochemical and physiological effects. In women, it stimulates the release of FSH and LH from the pituitary gland, which in turn stimulates ovulation. Clomiphene has also been shown to increase the thickness of the endometrial lining, which can improve the chances of pregnancy.
In men, Clomiphene has been shown to increase testosterone levels and improve symptoms such as low libido and erectile dysfunction. Clomiphene has also been shown to improve sperm count and motility in men with infertility.

Advantages and Limitations for Lab Experiments

Clomiphene has a number of advantages for use in lab experiments. It is a well-studied drug that has been shown to have a number of effects on the reproductive system. It is also relatively inexpensive and widely available.
However, there are also some limitations to using Clomiphene in lab experiments. It can be difficult to control the dosage and timing of administration, which can affect the results of the experiment. It can also have side effects such as hot flashes, mood swings, and headaches, which can affect the well-being of the animals being studied.

Future Directions

There are a number of future directions for research on Clomiphene. One area of interest is its potential use in treating male infertility. Clomiphene has been shown to increase testosterone levels and improve sperm count and motility in men with infertility. Further research is needed to determine the optimal dosage and timing of administration for this use.
Another area of interest is the use of Clomiphene in combination with other fertility drugs. Clomiphene is often used in combination with gonadotropins to stimulate ovulation in women with infertility. Further research is needed to determine the optimal combination and timing of administration for this use.
Conclusion:
Clomiphene is a well-studied drug that has a number of applications in the treatment of infertility. It is a selective estrogen receptor modulator that works by blocking the effects of estrogen in the body. Clomiphene has been shown to have a number of biochemical and physiological effects, including stimulating ovulation in women and increasing testosterone levels in men. While there are some limitations to using Clomiphene in lab experiments, it is a valuable tool for studying the reproductive system and has a number of potential future directions for research.

Synthesis Methods

Clomiphene is synthesized by reacting 4-chlorobenzaldehyde with 4-methylacetophenone in the presence of ammonium acetate and acetic anhydride. The resulting product is then reacted with aniline to produce Clomiphene. The synthesis of Clomiphene is a complex process that requires careful handling and precise control of reaction conditions.

Scientific Research Applications

Clomiphene has been extensively studied for its use in treating infertility in women. It is commonly used in women with polycystic ovary syndrome (PCOS) who have irregular menstrual cycles and do not ovulate regularly. Clomiphene works by stimulating the release of follicle-stimulating hormone (FSH) and luteinizing hormone (LH) from the pituitary gland, which in turn stimulates ovulation.
Clomiphene has also been studied for its use in men with low testosterone levels. It works by blocking the effects of estrogen in the body, which in turn stimulates the production of testosterone. Clomiphene has been shown to increase testosterone levels in men with hypogonadism and improve symptoms such as low libido and erectile dysfunction.

properties

IUPAC Name

(E)-3-(4-chloroanilino)-1-(4-methylphenyl)but-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClNO/c1-12-3-5-14(6-4-12)17(20)11-13(2)19-16-9-7-15(18)8-10-16/h3-11,19H,1-2H3/b13-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXUHYGTWPGPYMB-ACCUITESSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C=C(C)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)/C=C(\C)/NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(4-chloroanilino)-1-(4-methylphenyl)but-2-en-1-one

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